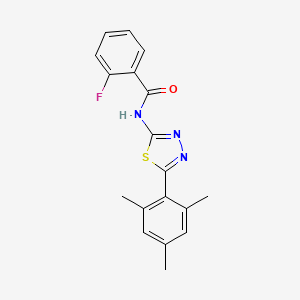

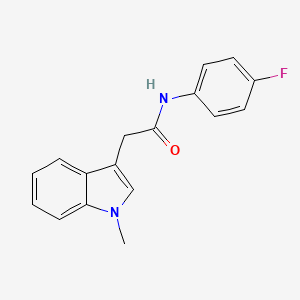

2-fluoro-N-(5-mesityl-1,3,4-thiadiazol-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

While specific synthesis information for “2-fluoro-N-(5-mesityl-1,3,4-thiadiazol-2-yl)benzamide” is not available, there are related studies on the synthesis of 1,3,4-thiadiazole-based compounds . These compounds were designed, synthesized, and their anticancer effects were assessed . The results were compared to that of doxorubicin .Molecular Structure Analysis

The molecular structure of “2-fluoro-N-(5-mesityl-1,3,4-thiadiazol-2-yl)benzamide” is not explicitly provided in the search results .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-fluoro-N-(5-mesityl-1,3,4-thiadiazol-2-yl)benzamide” are not explicitly provided in the search results .科学的研究の応用

Antitumor Activity

A significant application of benzamide derivatives, including structures similar to 2-fluoro-N-(5-mesityl-1,3,4-thiadiazol-2-yl)benzamide, is in the field of oncology. Studies have shown that these compounds can act as synthetic inhibitors of histone deacetylase (HDA), displaying marked in vivo antitumor activity against various human tumor cell lines. This inhibition is associated with changes in cell cycle distribution, induction of apoptosis, and the inhibition of tumor growth in animal models. Such compounds offer a novel chemotherapeutic approach for treating cancers insensitive to traditional antitumor agents (Saito et al., 1999).

Fluorescence Studies

Another area of application is in fluorescence studies, where derivatives of 1,3,4-thiadiazol have been investigated for their fluorescence properties in various conditions. The fluorescence effects observed in aqueous solutions of these compounds at different pH levels can be attributed to aggregation factors and charge transfer effects. This makes them potential candidates for studying biological systems through fluorescence microscopy, particularly in understanding the molecular basis of diseases and the development of diagnostic tools (Matwijczuk et al., 2018).

Novel Fluorescent Probes

Derivatives of N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide and their BF2 complexes have been synthesized and studied for their photophysical properties. These compounds exhibit large Stokes shifts, solid-state fluorescence, and aggregation-induced emission effects (AIEE), suggesting their utility as novel fluorescent probes for bioimaging applications. The introduction of fluorine or fluorine-containing groups into these molecules can further enhance their properties for specific applications in biological imaging and diagnostics (Zhang et al., 2017).

作用機序

While the specific mechanism of action for “2-fluoro-N-(5-mesityl-1,3,4-thiadiazol-2-yl)benzamide” is not available, related 1,3,4-thiadiazole-based compounds have been studied for their anticancer effects . Some of these compounds exhibit higher cytotoxic activity than doxorubicin against certain cell lines . They activate caspases 3 and 9 in both PC3 and HT-29 cell lines .

将来の方向性

While specific future directions for “2-fluoro-N-(5-mesityl-1,3,4-thiadiazol-2-yl)benzamide” are not available, there is ongoing research into 1,3,4-thiadiazole-based compounds for their potential as anticancer agents . These compounds are being designed and synthesized, and their anticancer effects are being assessed .

特性

IUPAC Name |

2-fluoro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3OS/c1-10-8-11(2)15(12(3)9-10)17-21-22-18(24-17)20-16(23)13-6-4-5-7-14(13)19/h4-9H,1-3H3,(H,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMAHSTCVLFGTRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2=NN=C(S2)NC(=O)C3=CC=CC=C3F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)acrylamide](/img/structure/B2579409.png)

![N-(4-chlorobenzyl)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B2579413.png)

![N-(2,5-dimethoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2579414.png)

![1-(3-hydroxypropyl)-4-((4-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2579415.png)

![4-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2579416.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2579423.png)

![N-(4-chlorophenyl)-2-[3-(4-ethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2579424.png)

![5-Oxaspiro[2.4]heptane-2-carbaldehyde](/img/structure/B2579425.png)

![N-[(oxan-4-yl)(thiophen-2-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2579431.png)